molecular formula C22H20BrClN2O3 B10898595 (2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

Cat. No.: B10898595
M. Wt: 475.8 g/mol
InChI Key: RLIKORMCIUSBMZ-LICLKQGHSA-N
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Description

(E)-3-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is an organic compound with a complex structure that includes bromine, chlorine, and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves multiple steps:

    Chlorobenzylation: The attachment of a 4-chlorobenzyl group to the phenyl ring.

    Formation of the cyano group:

    Furanylmethylation: The addition of a tetrahydro-2-furanylmethyl group to the amide nitrogen.

Each step requires specific reagents and conditions, such as the use of bromine for bromination, chlorobenzyl chloride for chlorobenzylation, and cyanogen bromide for the introduction of the cyano group. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of the cyano group or the reduction of the double bond in the propenamide structure.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

(E)-3-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action of (E)-3-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-3-{3-BROMO-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE
  • **(E)-3-{3-BROMO-4-[(4-FLUOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE

Uniqueness

The uniqueness of (E)-3-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the cyano and furanylmethyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H20BrClN2O3

Molecular Weight

475.8 g/mol

IUPAC Name

(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C22H20BrClN2O3/c23-20-11-16(5-8-21(20)29-14-15-3-6-18(24)7-4-15)10-17(12-25)22(27)26-13-19-2-1-9-28-19/h3-8,10-11,19H,1-2,9,13-14H2,(H,26,27)/b17-10+

InChI Key

RLIKORMCIUSBMZ-LICLKQGHSA-N

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br)/C#N

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br)C#N

Origin of Product

United States

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